molecular formula C13H16O5 B048419 Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate CAS No. 850348-88-8

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate

Cat. No. B048419
M. Wt: 252.26 g/mol
InChI Key: WHUHWYZQAUTDRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate and its related compounds involves multiple steps, including the use of 1,3-dioxolane derivatives. For example, the photocrosslinking of polymethoxymethylstyrene and copolymers containing (2,2‐disubstituted‐1,3‐dioxolan‐4‐yl)methoxymethylstyrene highlights the role of 1,3-dioxolane structures in the synthesis of complex molecules. These methods demonstrate the versatility of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate derivatives in chemical synthesis and materials science (Fukuda & Nakashima, 1983).

Molecular Structure Analysis

The molecular structure of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate and its derivatives can be elucidated through techniques such as single-crystal X-ray diffraction. This allows for a detailed understanding of the compound's conformation and intramolecular interactions, as seen in studies of related molecules (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate participates in a variety of chemical reactions, including photocrosslinking and interactions with UV light, which alters its chemical structure and properties. Such reactions are crucial for applications in polymer chemistry and materials science (Fukuda & Nakashima, 1983).

Physical Properties Analysis

The physical properties of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, including its solubility and photoreactivity, are significant for its application in materials science. These properties are often studied through solubility measurements and spectroscopic analysis, providing insights into the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, such as its reactivity towards different reagents and under different conditions, are central to its applications in organic synthesis and polymer chemistry. Studies on its photocrosslinking behavior and interactions with UV light offer valuable information about its chemical stability and potential uses (Fukuda & Nakashima, 1983).

Scientific Research Applications

Photocrosslinking in Polymers

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, along with similar compounds, has been utilized in the study of photocrosslinking in polymers. Fukuda and Nakashima (1983) explored the photocrosslinking behavior of polymers containing (2,2‐disubstituted‐1,3‐dioxolan‐4‐yl)methoxymethylstyrene, which are related to Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate. They found that these compounds could be easily crosslinked by UV irradiation due to the presence of 1,3-dioxolane structure and the benzyl methyl ether structure (Fukuda & Nakashima, 1983).

Antagonists in Silkworm Larvae

The compound and its derivatives have also been studied for their anti-juvenile hormone activity in silkworm larvae. For example, Furuta et al. (2010) synthesized derivatives and evaluated their biological activities, finding significant precocious metamorphosis-inducing activity in certain larvae, a process that involves the decrease of juvenile hormone in the hemolymph (Furuta et al., 2010).

Cyclization and Dioxolenylium Ions

Allen et al. (1990) investigated the reactions of 1-ethynyl benzoates, which are structurally similar to Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate. They observed cyclization to form 2-hydroxy-1,3-dioxolenes, confirming a pathway important in organic synthesis (Allen et al., 1990).

Antibacterial Activity and Molecular Docking

The related compound, Ethyl 4-((2-hydroxy-3-methoxybenzyl)amino)benzoate, was synthesized and evaluated for its antibacterial properties by Shakir et al. (2020). This research underscores the potential of Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate derivatives in antimicrobial applications (Shakir et al., 2020).

Radical Stability in Free Radical Reactions

Bumgardner and Burgess (2000) studied Ethyl 3,3-difluoro-2-methylpropenoate, a compound related to Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, focusing on its behavior under free radical conditions. Their findings contribute to the understanding of radical stability, which is crucial in chemical synthesis (Bumgardner & Burgess, 2000).

properties

IUPAC Name

ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-15-13(14)10-4-3-5-11(8-10)18-9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUHWYZQAUTDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592244
Record name Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate

CAS RN

850348-88-8
Record name Ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850348-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromomethyl-1,3-dioxolane (8.3 ml, 80 mmol), ethyl-3-hydroxy-benzoate (3.32 g, 20 mmol), potassium carbonate (5.53 g, 40 mmol) and sodium iodide (1.2 g, 8 mmol) were heated at 120° C. in DMF (8 ml) for 17 hrs. The reaction was cooled to room temperature and all the solvents were evaporated under reduced pressure. The residues were partitioned between DCM (250 ml) and water (250 ml). The DCM layer was separated and the aqueous layer was back-extracted with DCM (2×100 ml). All the DCM extracts were combined, dried over MgSO4 and evaporated under reduced pressure. The residue was purified by column chromatography (4×25 cm). The product was eluted with 20% petroleum ether (60-80° C.) in DCM and the title compound was obtained as a slightly brown oil (4.63 g, 91.8%). APCI-MS, m/z 252.95 (M+1).
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
91.8%

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